molecular formula C11H20O3 B072609 Ethyl 2-acetyl-5-methylhexanoate CAS No. 1522-30-1

Ethyl 2-acetyl-5-methylhexanoate

Cat. No.: B072609
CAS No.: 1522-30-1
M. Wt: 200.27 g/mol
InChI Key: PISGMHLBJJGKRM-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methylhexanoate is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a type of ester, which is a class of compounds commonly used in various chemical and industrial applications. This compound is known for its unique structure, which includes an ethyl group, an acetyl group, and a methylhexanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-methylhexanoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-methylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of ethyl acetate with 5-methylhexanone, followed by acidification to yield the desired ester. This reaction requires a strong base, such as sodium ethoxide, and is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methylhexanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 5-methylhexanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Transesterification: Alcohols in the presence of acid or base catalysts.

Major Products Formed

    Hydrolysis: 5-methylhexanoic acid and ethanol.

    Reduction: 2-acetyl-5-methylhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-acetyl-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-methylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic processes.

Comparison with Similar Compounds

Ethyl 2-acetyl-5-methylhexanoate can be compared with other similar esters, such as ethyl acetate and ethyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of both acetyl and methyl groups. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications where other esters may not be as effective.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl butanoate
  • Ethyl hexanoate
  • Ethyl octanoate

Properties

IUPAC Name

ethyl 2-acetyl-5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-6-8(2)3/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISGMHLBJJGKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306105
Record name ethyl 2-acetyl-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522-30-1
Record name 1522-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-acetyl-5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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